molecular formula C15H16N2O2S2 B2864606 N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 1021113-67-6

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2864606
CAS RN: 1021113-67-6
M. Wt: 320.43
InChI Key: KQVPVYNWTCMGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains several functional groups including an ethyl group, a thiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring with one nitrogen atom and one sulfur atom . The exact structure would depend on the positions of the other functional groups .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s hard to predict its reactivity. The presence of the thiazole ring could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Glutaminase Inhibitors

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide derivatives have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, like BPTES analogs, showed potential in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models. The studies highlighted the importance of these derivatives in therapeutic applications related to GLS inhibition (Shukla et al., 2012).

Antimicrobial Activities

Thiazole derivatives synthesized from this compound have shown significant antimicrobial activities. These compounds were tested against various bacterial and fungal isolates, demonstrating their potential as antimicrobial agents. This suggests a promising avenue for developing new antimicrobial drugs that can address the rising issue of antibiotic resistance (Wardkhan et al., 2008).

Anticancer Activities

Research into the anticancer properties of thiazole acetamide derivatives has yielded promising results. These compounds have been synthesized and tested against various human tumor cell lines, revealing their potential in inhibiting cancer cell growth. Such studies are crucial for the development of new anticancer therapies, offering hope for more effective and targeted treatments (Duran & Demirayak, 2012).

Material Science Applications

Thiazole-based compounds, including those derived from this compound, have been investigated for their optoelectronic properties. Such research has implications for the development of new materials with potential applications in electronic and photonic devices, highlighting the versatility and wide range of applications for these chemical compounds (Camurlu & Guven, 2015).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

N-ethyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-16-14(19)8-12-9-20-15(17-12)21-10-13(18)11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVPVYNWTCMGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.